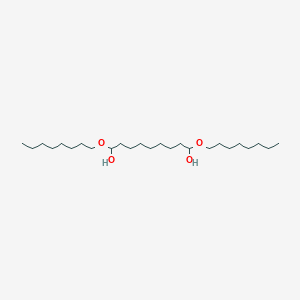
1,9-Bis(octyloxy)nonane-1,9-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,9-Bis(octyloxy)nonane-1,9-diol is a chemical compound with the molecular formula C25H52O4 It is characterized by the presence of two hydroxyl groups and two octyloxy groups attached to a nonane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,9-Bis(octyloxy)nonane-1,9-diol can be synthesized through a multi-step process involving the reaction of nonane-1,9-diol with octyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,9-Bis(octyloxy)nonane-1,9-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The octyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of new ethers or other substituted derivatives.
Applications De Recherche Scientifique
1,9-Bis(octyloxy)nonane-1,9-diol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mécanisme D'action
The mechanism of action of 1,9-Bis(octyloxy)nonane-1,9-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The octyloxy groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,9-Nonanediol: A simpler analog with only hydroxyl groups and no octyloxy groups.
1,9-Decanediol: Similar structure but with a longer carbon chain.
1,8-Octanediol: Similar structure but with a shorter carbon chain.
Uniqueness
1,9-Bis(octyloxy)nonane-1,9-diol is unique due to the presence of both hydroxyl and octyloxy groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
88302-15-2 |
|---|---|
Formule moléculaire |
C25H52O4 |
Poids moléculaire |
416.7 g/mol |
Nom IUPAC |
1,9-dioctoxynonane-1,9-diol |
InChI |
InChI=1S/C25H52O4/c1-3-5-7-9-14-18-22-28-24(26)20-16-12-11-13-17-21-25(27)29-23-19-15-10-8-6-4-2/h24-27H,3-23H2,1-2H3 |
Clé InChI |
OPLOKRGDOFQTOT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(CCCCCCCC(O)OCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl[(1-propoxyprop-1-en-1-yl)oxy]silane](/img/structure/B14400584.png)
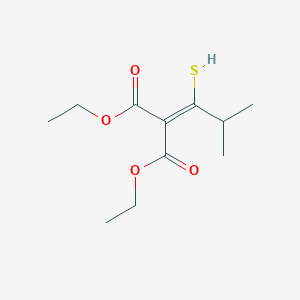
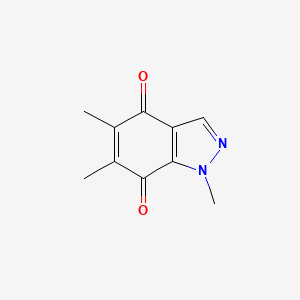


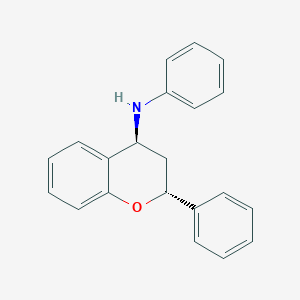
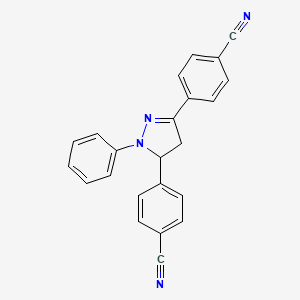
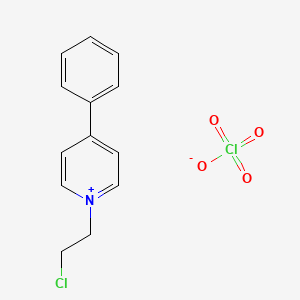

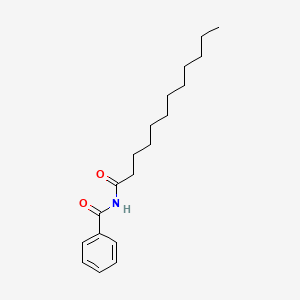
diphenyl-lambda~5~-phosphane](/img/structure/B14400638.png)
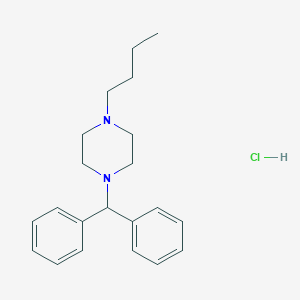
![N-[2-(Tetradecanoylsulfanyl)propanoyl]glycine](/img/structure/B14400649.png)

